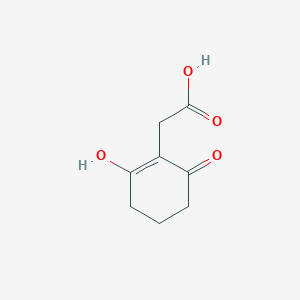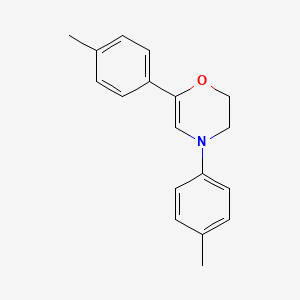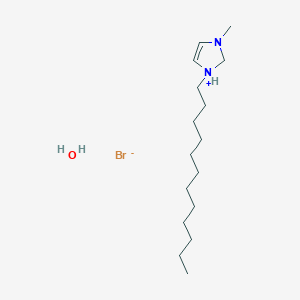
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate is a chemical compound known for its unique properties and applications. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is characterized by its white to light yellow powder or crystal appearance and is soluble in methanol .
Métodos De Preparación
The synthesis of 1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate typically involves the reaction of 1-methylimidazole with dodecyl bromide. The reaction is carried out under basic conditions, often using a solvent such as acetone . The process can be summarized as follows:
Synthesis of Imidazole Compound: Methylimidazole is reacted with chloropropanone under basic conditions to form the imidazole compound.
Reaction with Bromide: The imidazole compound is then reacted with dodecyl bromide to yield this compound.
Análisis De Reacciones Químicas
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Aplicaciones Científicas De Investigación
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate involves its interaction with molecular targets through ionic and hydrophobic interactions. The compound can disrupt the structure of biological membranes, making it useful as a surfactant and in drug delivery . Its catalytic properties are attributed to its ability to stabilize transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate can be compared with other similar ionic liquids, such as:
1-Decyl-3-methylimidazolium Bromide: Similar in structure but with a shorter alkyl chain, affecting its solubility and melting point.
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide: Different anion and alkyl chain length, leading to different physical and chemical properties.
1-Methyl-3-octyl-1H-imidazolium Salt: Another ionic liquid with a different alkyl chain length and anion, used in similar applications but with varying efficiencies.
These comparisons highlight the unique properties of this compound, particularly its longer alkyl chain, which influences its solubility, melting point, and applications in various fields .
Propiedades
Número CAS |
404001-56-5 |
|---|---|
Fórmula molecular |
C16H35BrN2O |
Peso molecular |
351.37 g/mol |
Nombre IUPAC |
1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate |
InChI |
InChI=1S/C16H32N2.BrH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;;/h14-15H,3-13,16H2,1-2H3;1H;1H2 |
Clave InChI |
QSYZEURPZDRMBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
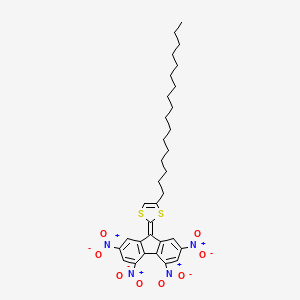
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
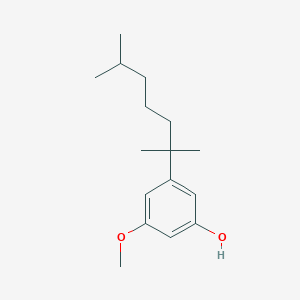

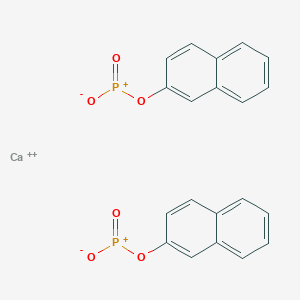
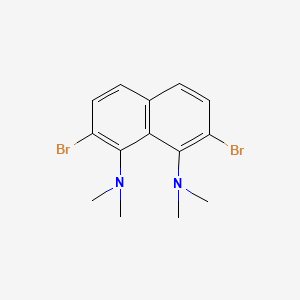
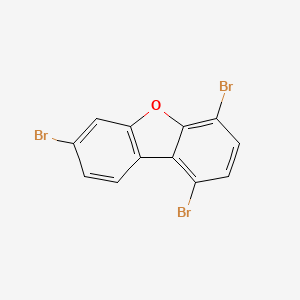
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
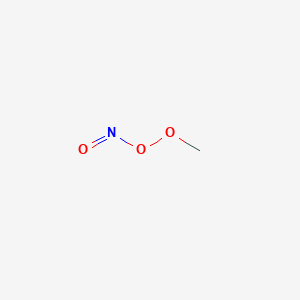
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
